molecular formula C6H12ClN B1295616 2-(Chloromethyl)-1-methylpyrrolidine CAS No. 58055-93-9

2-(Chloromethyl)-1-methylpyrrolidine

Cat. No.: B1295616
CAS No.: 58055-93-9
M. Wt: 133.62 g/mol
InChI Key: ZXEQVHDPCGPJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-methylpyrrolidine is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQVHDPCGPJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pyrrolidine Scaffolds in Advanced Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous structural motifs in biologically active compounds. Its significance in advanced synthetic chemistry and drug discovery is multifaceted, stemming from a combination of favorable structural and physicochemical properties.

The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that is highly advantageous for exploring chemical space in drug design. Unlike flat aromatic rings, this sp³-hybridized scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors. This three-dimensionality is a key attribute in the design of novel therapeutics.

Furthermore, the pyrrolidine nucleus is a common feature in a vast array of natural products, particularly alkaloids, which have historically been a rich source of new medicines. This natural prevalence has inspired chemists to utilize the pyrrolidine scaffold as a "chiral synthon"—a readily available, stereochemically defined starting material for the construction of complex chiral molecules. The ready availability of enantiomerically pure forms, often derived from the amino acid L-proline, makes the pyrrolidine ring an attractive starting point for asymmetric synthesis.

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)-1-methylpyrrolidine
PropertyValue
CAS Number58055-93-9
Molecular FormulaC₆H₁₂ClN
Molecular Weight133.62 g/mol
IUPAC NameThis compound
Canonical SMILESCN1CCCC1CCl

Historical Context of 2 Chloromethyl 1 Methylpyrrolidine in Mechanistic and Synthetic Studies

Regioselective Synthesis Strategies

Regioselective synthesis ensures the formation of the desired constitutional isomer by controlling the position of functional groups. For a molecule like this compound, this involves the specific formation of the bond at the C2 position of the pyrrolidine ring and the subsequent introduction of the chloromethyl group.

Precursor-Based Transformations

One of the most effective strategies for synthesizing pyrrolidine derivatives involves the modification of readily available, often naturally derived, cyclic precursors. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials that provide an intact pyrrolidine ring with inherent stereochemistry. nih.gov

A general and powerful approach begins with the functional group manipulation of a proline derivative. For instance, the carboxylic acid group of N-methylproline can be reduced to a primary alcohol, yielding N-methylprolinol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov The resulting hydroxymethyl group at the C2 position can then be converted to a chloromethyl group. A standard method for this chlorination is the use of thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group with a chlorine atom. nih.govmdpi.com This two-step sequence—reduction followed by chlorination—is a reliable pathway to this compound from an N-methylproline precursor.

An analogous strategy was described for the synthesis of a precursor for the drug Clemastine, where a carboxylic acid was converted into its next homolog, reduced to a hydroxyethyl (B10761427) group, and subsequently chlorinated using thionyl chloride to yield a chloroethylpyrrolidine derivative. nih.gov

Cyclization Reactions in Pyrrolidine Ring Formation

When a suitable cyclic precursor is not available, the pyrrolidine ring must be constructed from acyclic starting materials through cyclization reactions. These methods offer flexibility in introducing various substituents.

One modern approach involves photocatalysis. A method for constructing chloromethylated pyrrolidine derivatives utilizes a sequence of radical addition, 5-exo-dig cyclization, and radical coupling, allowing for the formation of the ring and the introduction of the chloromethyl group in a single, efficient process. researchgate.net

Biocatalytic methods have also emerged as powerful tools. Transaminase-triggered cyclizations can produce chiral 2-substituted pyrrolidines. This process starts with an ω-chloro ketone, such as 5-chloropentan-2-one. A transaminase enzyme converts the ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring, expelling the chloride ion from the side chain. researchgate.net While this specific example yields 2-methylpyrrolidine, the principle can be adapted to synthesize other 2-substituted pyrrolidines by modifying the starting ketone. researchgate.net

Other cyclization strategies include the reaction of amide dianions with reagents like epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones, which could be further transformed into the target compound. organic-chemistry.org Additionally, cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a route to pyrrolidinone derivatives, demonstrating the utility of transition metal catalysis in ring formation. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

Achieving stereochemical control is paramount for applications in pharmacology and catalysis. Enantio- and diastereoselective methods are employed to synthesize specific stereoisomers of chiral pyrrolidines.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has become an indispensable tool for constructing chiral molecules. nih.gov Organocatalysis, in particular, has seen significant advancements in the synthesis of chiral pyrrolidines. researchgate.netmdpi.com

One of the most powerful methods for constructing the pyrrolidine scaffold is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. researchgate.net This [3+2] cycloaddition approach allows for the creation of highly functionalized pyrrolidines with excellent control over stereochemistry. The use of chiral catalysts, such as those derived from diarylprolinol silyl (B83357) ethers, can direct the reaction to produce a specific enantiomer with high enantiomeric excess (ee). nih.govnih.gov

Copper-catalyzed reactions have also been employed. For instance, a method involving a copper catalyst and a Togni reagent was developed for the amino trifluoromethylation-initiated formation of trifluoromethylated pyrrolidine rings, highlighting the potential of metal catalysis in complex cyclization cascades. riken.jp Heterogeneous catalytic hydrogenation of substituted pyrroles using rhodium catalysts can also produce functionalized pyrrolidines with high diastereoselectivity, creating up to four new stereocenters in a single reduction step. acs.org

Table 1: Overview of Asymmetric Catalytic Strategies for Pyrrolidine Synthesis
Catalytic StrategyCatalyst TypeKey ReactionStereochemical ControlReference
OrganocatalysisDiarylprolinol Silyl Ethers[3+2] CycloadditionHigh Enantioselectivity (up to 98% ee) researchgate.net
Metal CatalysisCopper IodideAmino Trifluoromethylation / CyclizationDiastereoselective riken.jp
Heterogeneous CatalysisRhodium on Alumina (Rh/Al₂O₃)Pyrrole HydrogenationExcellent Diastereoselectivity acs.org

Methodological Advancements in Chloromethylation Techniques

The final key step in many synthetic routes to this compound is the introduction of the chloromethyl group. This is most commonly achieved by converting a hydroxymethyl group, which in turn is often derived from the reduction of a carboxylic acid or ester.

The classical and widely used method for this transformation is treatment with thionyl chloride (SOCl₂). mdpi.com This reagent is effective for converting primary alcohols to the corresponding alkyl chlorides. The reaction mechanism typically involves the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙ2 attack by the chloride ion.

Other reagents can also be employed for this chlorination, including oxalyl chloride or phosphorus trichloride. The choice of reagent can depend on the substrate's sensitivity to the reaction conditions, particularly the acidity generated.

More recently, novel photocatalytic methods have been developed that can install a chloromethyl group as part of a more complex reaction cascade. A photoinduced chloroamination cyclization of allenes using N-chlorosuccinimide (NCS) as the chlorine source results in the formation of 2-(1-chlorovinyl)pyrrolidines. nih.gov While not a direct chloromethylation, this demonstrates the use of modern photochemical techniques to incorporate chlorine into a pyrrolidine side chain during ring formation. Such innovative strategies point toward more efficient and atom-economical ways to synthesize complex functionalized heterocycles. nih.gov

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Chloromethyl 1 Methylpyrrolidine

Intramolecular Rearrangements Involving Aziridinium (B1262131) Ion Intermediates

A key feature of the reactivity of 2-(chloromethyl)-1-methylpyrrolidine is its propensity to undergo intramolecular cyclization to form a strained, bicyclic aziridinium ion. This intermediate, 1-methyl-1-azoniabicyclo[3.1.0]hexane, is highly electrophilic and serves as a branching point for subsequent rearrangement pathways, leading primarily to the formation of piperidine (B6355638) derivatives through ring expansion.

Formation and Reactivity of 1-Methyl-1-azoniabicyclo[3.1.0]hexane

The formation of the 1-methyl-1-azoniabicyclo[3.1.0]hexane cation is initiated by the intramolecular nucleophilic attack of the tertiary amine of the pyrrolidine (B122466) ring on the electrophilic carbon of the chloromethyl group, with the concurrent expulsion of the chloride ion. This process is an intramolecular SN2 reaction, leading to the formation of a fused bicyclic system containing a three-membered aziridinium ring.

The resulting 1-methyl-1-azoniabicyclo[3.1.0]hexane ion is a highly reactive intermediate due to the significant ring strain of the three-membered ring. Its subsequent reactivity is dominated by ring-opening reactions upon attack by nucleophiles. The regioselectivity of this attack, either at the bridgehead carbon or the methylene (B1212753) bridge of the aziridinium ring, dictates the structure of the final product.

A study on the analogous 1-[(1R)-(1-phenylethyl)]-1-azoniabicyclo[3.1.0]hexane tosylate has provided significant insights into the reactivity of this system. The bicyclic aziridinium ion was treated with various nucleophiles, leading to either piperidine or pyrrolidine derivatives through regio- and stereoselective ring opening. This highlights the dual electrophilic nature of the aziridinium ion, with two sites susceptible to nucleophilic attack.

Ring Expansion of this compound to Piperidine Derivatives

The most common transformation pathway for the 1-methyl-1-azoniabicyclo[3.1.0]hexane intermediate is a ring expansion to yield 3-substituted piperidine derivatives. This occurs via nucleophilic attack at the bridgehead carbon of the aziridinium ion. This reaction pathway is a key method for the stereospecific synthesis of piperidines from chiral pyrrolidine precursors, such as those derived from L-proline.

The thermal rearrangement of the closely related (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine has been shown to be a stereospecific process that follows first-order kinetics. This suggests a mechanism involving the formation of the aziridinium ion as the rate-determining step, followed by a rapid ring-opening by the chloride ion.

The regioselectivity of the nucleophilic attack on the aziridinium ion is a critical factor. Attack at the bridgehead carbon (C5 of the original pyrrolidine ring) leads to the six-membered piperidine ring, while attack at the exocyclic methylene carbon (the original chloromethyl carbon) results in the formation of a 2-substituted pyrrolidine. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

Stereochemical and Regiochemical Control in Rearrangement Pathways

The rearrangement of this compound to piperidine derivatives is often highly stereospecific. If the starting material is enantiomerically pure, the stereochemistry of the newly formed stereocenter in the piperidine ring is determined by the mechanism of the ring-opening step. The backside attack of the nucleophile on the aziridinium ion intermediate leads to an inversion of configuration at the center being attacked.

The regiochemical outcome of the ring-opening of the 1-methyl-1-azoniabicyclo[3.1.0]hexane intermediate is a subject of kinetic versus thermodynamic control. DFT calculations on a similar system have shown that ring-opening reactions under thermodynamic control tend to yield the more stable piperidine products. In contrast, reactions under kinetic control can produce both piperidine and pyrrolidine derivatives, with the product ratio depending on the activation energies for the two competing pathways.

The nature of the nucleophile plays a crucial role in directing the regioselectivity. "Hard" nucleophiles, such as halides and acetate, tend to favor attack at the more substituted bridgehead carbon, leading to piperidines. In contrast, "softer" nucleophiles, such as cyanide, can show a preference for attack at the less hindered methylene bridge, resulting in the formation of 2-(cyanomethyl)-1-methylpyrrolidine.

Regioselectivity of Nucleophilic Ring Opening of 1-Alkyl-1-azoniabicyclo[3.1.0]hexane Intermediates
NucleophileMajor Product TypePredominant Site of AttackControl
Halides (Cl⁻, Br⁻, I⁻)PiperidineBridgehead CarbonThermodynamic
Azide (N₃⁻)PiperidineBridgehead CarbonThermodynamic
Acetate (AcO⁻)PiperidineBridgehead CarbonThermodynamic
Cyanide (CN⁻)PyrrolidineMethylene BridgeKinetic

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

In addition to intramolecular rearrangement, this compound can undergo direct intermolecular nucleophilic substitution at the chloromethyl group. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an external nucleophile displaces the chloride ion.

Kinetics and Stereochemistry of Substitution

The nucleophilic substitution reaction of this compound follows second-order kinetics, with the rate of reaction being dependent on the concentrations of both the substrate and the nucleophile. youtube.com This is characteristic of an SN2 mechanism, which involves a single, concerted transition state where the new bond from the nucleophile is forming at the same time as the bond to the leaving group is breaking. masterorganicchemistry.com

The stereochemistry of the SN2 reaction at the chloromethyl group is characterized by an inversion of configuration at the electrophilic carbon center. This phenomenon, known as Walden inversion, results from the backside attack of the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group. imgroupofresearchers.com If the starting material is chiral at the C2 position of the pyrrolidine ring, the stereochemical integrity of this center is typically maintained during the substitution reaction at the adjacent chloromethyl group.

Influence of Nucleophile Structure and Reaction Conditions

The rate of the SN2 reaction on this compound is significantly influenced by the nature of the attacking nucleophile. Stronger nucleophiles, which are generally more basic and less sterically hindered, will react more rapidly. The nucleophilicity of a species is a measure of its ability to donate its electron pair to an electrophile. For a series of nucleophiles with the same attacking atom, nucleophilicity often correlates with basicity.

The reaction conditions, particularly the choice of solvent, also play a critical role in the kinetics of the substitution reaction. Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are known to accelerate SN2 reactions. libretexts.org These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile itself relatively "naked" and more reactive. libretexts.org In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its approach to the electrophilic center and thus slows down the reaction rate. youtube.com

Representative Second-Order Rate Constants (k₂) for Sₙ2 Reactions of a Primary Alkyl Chloride with Various Nucleophiles
NucleophileSolventRelative k₂
I⁻AcetoneHigh
Br⁻AcetoneModerate-High
CN⁻DMFModerate
N₃⁻EthanolModerate
OH⁻WaterLow-Moderate
H₂OWaterLow

Note: This table provides illustrative relative rate constants for a generic primary alkyl chloride to demonstrate the influence of the nucleophile and solvent on Sₙ2 reaction rates, as specific kinetic data for this compound was not available in the searched literature.

The chemical reactivity of this compound is primarily centered around the electrophilic nature of the carbon atom in the chloromethyl group. This electrophilicity is a consequence of the polarization of the carbon-chlorine bond, where the high electronegativity of the chlorine atom induces a partial positive charge on the adjacent carbon. This activation renders the compound susceptible to nucleophilic attack, leading to the formation of a diverse array of derivatives through nucleophilic substitution reactions.

The principal mechanism governing these transformations is the bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine atom (a process known as backside attack), while the carbon-chlorine bond simultaneously breaks. This process proceeds through a high-energy transition state where both the incoming nucleophile and the departing chloride ion are partially bonded to the carbon atom. The reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. A key stereochemical outcome of the S(_N)2 mechanism is the inversion of configuration at the chiral center, if applicable.

The rate and efficiency of these reactions are influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. The pyrrolidine ring, being a five-membered heterocycle, can exert steric hindrance that may affect the approach of the nucleophile to the electrophilic carbon. However, as a primary alkyl halide, this compound is generally well-suited for S(_N)2 reactions.

Derivative Formation via Nucleophilic Substitution

A wide range of derivatives can be synthesized by reacting this compound with various nucleophiles. These reactions typically involve the displacement of the chloride ion and the formation of a new bond between the methylene carbon and the nucleophile.

Reactions with Oxygen Nucleophiles:

One of the most well-documented applications of a structurally similar compound, 2-(2-chloroethyl)-1-methylpyrrolidine, is in the synthesis of the antihistamine drug Clemastine. In this synthesis, the chloroethyl derivative undergoes an O-alkylation reaction with a tertiary alcohol, 1-(4-chlorophenyl)-1-phenylethanol, in the presence of a strong base like sodium amide. This reaction exemplifies the ability of the chloroalkylpyrrolidine to act as an electrophile in the formation of ether linkages. By analogy, this compound is expected to react readily with various oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ethers.

Reactions with Nitrogen Nucleophiles:

Nitrogen-containing compounds, such as primary and secondary amines, are effective nucleophiles that can react with this compound to form more substituted amines. For instance, a patent describes the reaction of N-methyl-2-chloroethyl pyrrolidine with liquefied ammonia (B1221849) in methanol (B129727) to produce 2-(2-aminoethyl)-1-methylpyrrolidine. google.com This type of N-alkylation is a fundamental transformation in organic synthesis for the construction of more complex nitrogen-containing molecules. The resulting secondary or tertiary amines are valuable intermediates in the synthesis of various biologically active compounds.

Reactions with Sulfur Nucleophiles:

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers (sulfides). The high nucleophilicity of sulfur-containing species makes these reactions generally rapid and high-yielding. This transformation is a common method for introducing sulfur-containing functional groups into organic molecules.

Reactions with Carbon Nucleophiles:

Carbon-based nucleophiles, such as cyanide ions and organometallic reagents, can also be employed to form new carbon-carbon bonds with this compound. The reaction with cyanide would lead to the corresponding nitrile, which is a versatile intermediate that can be further transformed into carboxylic acids, amines, or amides. Organometallic reagents, like Grignard reagents or organolithium compounds, are powerful carbon nucleophiles capable of forming new carbon-carbon bonds, although their high reactivity requires careful control of reaction conditions to avoid side reactions.

The following table summarizes the expected derivative formation from the reaction of this compound with various nucleophiles:

Nucleophile CategoryExample NucleophileReagent ExampleProduct Class
Oxygen AlkoxideSodium Ethoxide (NaOEt)Ether
PhenoxideSodium Phenoxide (NaOPh)Aryl Ether
Nitrogen Primary AmineEthylamine (EtNH₂)Secondary Amine
Secondary AmineDiethylamine (Et₂NH)Tertiary Amine
AmmoniaAmmonia (NH₃)Primary Amine
Sulfur ThiolateSodium Ethanethiolate (NaSEt)Thioether
Carbon CyanideSodium Cyanide (NaCN)Nitrile
OrganometallicEthylmagnesium Bromide (EtMgBr)Alkylated Pyrrolidine

Applications of 2 Chloromethyl 1 Methylpyrrolidine As a Key Synthetic Intermediate

Construction of Complex Nitrogen-Containing Heterocycles

The structural motif of a pyrrolidine (B122466) ring is a common feature in a vast number of biologically active compounds. 2-(Chloromethyl)-1-methylpyrrolidine provides a reactive handle to elaborate this core structure into more complex heterocyclic systems.

Utilization in Alkaloid Synthesis, specifically Tropane-Related Scaffolds

While direct condensation of this compound to form the tropane (B1204802) skeleton is not the primary synthetic route, its precursor, (S)-N-methyl-2-(hydroxymethyl)pyrrolidine, can be converted to (S)-N-methyl-2-(chloromethyl)pyrrolidine hydrochloride. This chloro-derivative is a key synthetic intermediate. The biosynthesis of tropane alkaloids, such as cocaine and scopolamine, involves the N-methyl-Δ¹-pyrrolinium cation, a closely related structure that undergoes condensation with acetate-derived units to form the characteristic bicyclic tropane ring system. Synthetic strategies often mimic this biosynthetic pathway, and the ability to generate reactive pyrrolidine species is crucial for the construction of the tropane core.

PrecursorIntermediateTarget Scaffold
(S)-N-methyl-2-(hydroxymethyl)pyrrolidine(S)-N-methyl-2-(chloromethyl)pyrrolidine hydrochlorideTropane Alkaloids

Precursor to Substituted Pyrrolidines and Piperidines

The chloromethyl group in this compound is an excellent electrophilic site, making the compound a versatile reagent for the synthesis of various substituted pyrrolidines and piperidines through alkylation reactions. Nucleophiles, such as carbanions, amines, and alkoxides, can readily displace the chloride ion, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position of the pyrrolidine ring. This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular frameworks.

For instance, the reaction of this compound with a suitable nucleophile can lead to the formation of a side chain that can then be manipulated to expand the pyrrolidine ring into a piperidine (B6355638) ring. This ring expansion can be achieved through various organic reactions, such as rearrangement or cyclization reactions, providing access to a different class of nitrogen-containing heterocycles.

Role in the Development of Chiral Catalysts and Auxiliaries

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, with proline and its derivatives being among the most successful organocatalysts. The chirality of the pyrrolidine ring can effectively control the stereochemical outcome of a wide range of chemical transformations.

This compound, particularly in its enantiomerically pure forms, can serve as a valuable building block for the synthesis of novel chiral ligands and auxiliaries. The chloromethyl group provides a convenient attachment point for catalytically active moieties or for tethering the pyrrolidine unit to a solid support. By modifying this position, chemists can fine-tune the steric and electronic properties of the resulting catalyst to achieve high levels of enantioselectivity in various reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Catalyst TypePrecursorPotential Application
Chiral Ligands(R)- or (S)-2-(Chloromethyl)-1-methylpyrrolidineAsymmetric metal catalysis
Chiral Auxiliaries(R)- or (S)-2-(Chloromethyl)-1-methylpyrrolidineStereoselective synthesis
Organocatalysts(R)- or (S)-2-(Chloromethyl)-1-methylpyrrolidineEnantioselective transformations

Strategies for Functionalization and Derivatization of the Pyrrolidine Core

The primary site for functionalization of this compound is the reactive chloromethyl group. A wide variety of nucleophiles can be employed to displace the chloride, introducing diverse functionalities.

Key Derivatization Reactions:

Nucleophilic Substitution: Reaction with amines, thiols, cyanides, and carbanions to introduce new side chains.

Grignard Reactions: Formation of organometallic intermediates for subsequent reactions.

Formation of Ethers and Esters: Reaction with alcohols and carboxylates.

Beyond the chloromethyl group, further modifications of the pyrrolidine ring can be envisioned. For example, oxidation of the nitrogen atom can lead to the corresponding N-oxide, which can alter the reactivity and biological activity of the molecule. Additionally, reactions at the C-H bonds of the pyrrolidine ring, although more challenging, can provide access to further derivatized compounds. The choice of derivatization strategy depends on the desired target molecule and its intended application.

Advanced Spectroscopic and Structural Characterization of 2 Chloromethyl 1 Methylpyrrolidine and Its Transformational Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of organic compounds. core.ac.uk By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular framework can be constructed.

For a chiral molecule like 2-(chloromethyl)-1-methylpyrrolidine, ¹H and ¹³C NMR spectra provide initial evidence of the molecular structure. The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the pyrrolidine (B122466) ring, and the chloromethyl group. The integration of these signals corresponds to the number of protons in each unique chemical environment.

The stereochemical assignment, particularly the relative configuration of substituents on the pyrrolidine ring, is often elucidated using two-dimensional (2D) NMR techniques. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By mapping these correlations, the connectivity of the protons around the pyrrolidine ring can be traced, confirming the ring structure and the position of the chloromethyl substituent. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. For a substituted pyrrolidine, NOESY can reveal the relative orientation of the chloromethyl group with respect to the protons on the ring. For example, a spatial correlation between a proton on the chloromethyl group and a specific proton on the ring would indicate that they are on the same face of the ring.

The chemical shifts in the ¹H NMR spectrum are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, causing adjacent protons to appear at different frequencies. The precise chemical shifts and coupling constants (J-values) can provide conformational information about the puckering of the five-membered pyrrolidine ring.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound.
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
N-CH₃2.2 - 2.5Singlet (s)Signal for the methyl group attached to the nitrogen.
H-2 (CH-CH₂Cl)2.8 - 3.2Multiplet (m)Proton at the chiral center, coupled to adjacent ring protons and the chloromethyl protons.
CH₂Cl3.5 - 3.8Doublet of Doublets (dd) or Multiplet (m)Diastereotopic protons of the chloromethyl group, shifted downfield by the chlorine atom.
Ring CH₂1.7 - 2.6Multiplets (m)Complex signals for the remaining protons on the pyrrolidine ring.

Note: The data in this table are representative and based on typical values for similar structural motifs. Actual spectral data may vary based on solvent and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography on a single crystal is the most definitive method for establishing the absolute configuration of a chiral molecule. nih.govthieme-connect.de However, obtaining a suitable single crystal of a low-melting solid or liquid like this compound can be challenging. Furthermore, the reliable determination of absolute configuration for molecules containing only light atoms (C, H, N, Cl) can be difficult due to weak anomalous scattering effects. researchgate.net

To overcome these challenges, the compound is often converted into a crystalline derivative. This can be achieved by:

Salt Formation: Reacting the basic nitrogen of the pyrrolidine with a chiral acid or an acid containing a heavy atom to form a crystalline salt. The known configuration of the chiral acid or the strong anomalous scattering of the heavy atom allows for the unambiguous assignment of the pyrrolidine's stereocenter. researchgate.net

Derivatization: Transforming the chloromethyl group into another functional group that facilitates crystallization or incorporates a heavy atom.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice. This information reveals the bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. The absolute configuration is typically determined by analyzing the anomalous scattering data, often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

Table 2: Hypothetical Crystallographic Data for a Derivative of (R)-2-(Chloromethyl)-1-methylpyrrolidine.
ParameterExample ValueSignificance
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A common chiral space group indicating the absence of inversion symmetry.
Unit Cell Dimensionsa = 8.1 Å, b = 10.2 Å, c = 15.5 ÅDefines the size and shape of the repeating unit of the crystal.
Flack Parameter0.02(4)A value close to 0 confirms the assigned absolute stereochemistry is correct. researchgate.net
ConformationEnvelopeDescribes the puckering of the five-membered pyrrolidine ring in the solid state.

Note: This table presents hypothetical data for an illustrative crystalline derivative to demonstrate the type of information obtained from an X-ray crystallographic study.

Mass Spectrometry for Mechanistic Pathway Interrogation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. rdd.edu.iq In the context of transformational products of this compound, MS is invaluable for identifying reaction intermediates and products, thereby helping to elucidate reaction mechanisms.

When this compound is analyzed by a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with several fragment ion peaks. The fragmentation pathway can often be predicted based on the stability of the resulting carbocations and radical species.

For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the chiral carbon (C2) and the chloromethyl group can break, or bonds adjacent to the nitrogen atom can cleave, which is a common fragmentation pattern for amines.

Loss of a Chlorine Radical: The C-Cl bond can break homolytically to lose a chlorine atom (·Cl), resulting in a cation at [M-35]⁺ and [M-37]⁺, reflecting the isotopes of chlorine.

Ring Opening/Cleavage: The pyrrolidine ring itself can fragment, leading to smaller, stable charged species.

By analyzing the masses of the fragments, the structure of the parent molecule can be confirmed. When studying a chemical transformation, the appearance of new molecular ions and fragmentation patterns in the products can be used to deduce their structures and infer the mechanistic pathway of the reaction. mdma.ch

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (Molecular Weight: 133.62 g/mol).
m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Origin
133/135[C₆H₁₂ClN]⁺Molecular Ion (M⁺), showing isotopic pattern for one chlorine atom.
98[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
84[C₅H₁₀N]⁺Loss of the chloromethyl group (·CH₂Cl) via alpha-cleavage. This is often a stable and abundant ion for N-methylpyrrolidine derivatives.
57[C₃H₅N]⁺ or [C₄H₉]⁺Further fragmentation of the pyrrolidine ring.

Note: This table outlines a proposed fragmentation pathway. The relative abundance of these ions would depend on the specific ionization conditions.

Computational Chemistry Approaches to Understanding 2 Chloromethyl 1 Methylpyrrolidine Reactivity

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. arxiv.orgresearchgate.net It is particularly effective for studying the kinetics and thermodynamics of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net

Table 1: Illustrative DFT Energy Profile for a Hypothetical SN2 Reaction This table represents typical data obtained from a DFT calculation for a nucleophilic substitution reaction involving a pyrrolidine (B122466) derivative.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Description
ReactantsB3LYP/6-311+G(d,p)0.00Isolated 2-(chloromethyl)-1-methylpyrrolidine and nucleophile
Transition State (TS)B3LYP/6-311+G(d,p)+21.5Structure with partially formed and partially broken bonds
ProductsB3LYP/6-311+G(d,p)-15.2Final substituted product and leaving group

Conformational Landscape Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. The specific conformation can significantly influence the molecule's reactivity by altering steric hindrance and the orientation of reactive groups. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. researchgate.net

A common approach involves a potential energy surface (PES) scan, where key dihedral angles of the ring are systematically rotated, and the energy is calculated at each point. This process reveals the low-energy conformations (local minima) and the transition states connecting them. For example, a DFT study on the related compound (R)-(-)-2-pyrrolidinemethanol, the precursor to this compound, identified four stable conformers by performing a PES scan and subsequent geometry optimization. researchgate.net Such analyses for this compound would clarify which conformer is most populated at a given temperature and therefore most likely to participate in a reaction. The relative stability of different conformers is often dictated by the minimization of torsional strain and steric interactions involving the substituents. researchgate.net

Table 2: Example of Relative Energies for Pyrrolidine Ring Conformations This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different ring puckers.

ConformerDihedral Angle (C2-N-C5-C4)Method/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%)
Envelope (E)18.5°B3LYP/6-31G(d)0.0065.8
Twist (T)30.2°B3LYP/6-31G(d)0.5534.2

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as conformational changes and interactions with the surrounding environment. A particularly important application of MD is the study of solvent effects, which can dramatically alter reaction rates and mechanisms. rsc.org

In an MD simulation, the molecule of interest, such as this compound, is placed in a "box" filled with explicit solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their trajectories. researchgate.net This approach allows for the analysis of the solvent shell structure around the reactant, the lifetime of hydrogen bonds, and the free energy of solvation. osti.gov By understanding how the solvent organizes around the reactant and the transition state, one can gain insight into how the solvent stabilizes or destabilizes them, thereby affecting the reaction's energy barrier. Mixed-solvent MD simulations can also be used to identify potential binding sites on a molecule's surface by observing the distribution of different small organic probe molecules. nih.govmdpi.com

Prediction of Regio- and Stereoselectivity in Novel Transformations

Many chemical reactions can potentially yield multiple products, such as constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is a powerful tool for predicting which isomer will be the major product. rsc.orgrsc.org This is typically achieved by calculating the activation energies for the different reaction pathways leading to each possible product. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore yield the dominant product under kinetic control. researchgate.net

For a novel transformation involving this compound, DFT calculations could be employed to model the transition states for the formation of different regio- or stereoisomers. For example, in a [3+2] cycloaddition reaction, a common method for synthesizing substituted pyrrolidines, DFT can be used to determine whether the reaction proceeds with a specific regiochemistry or stereochemistry by comparing the energies of the competing transition states. researchgate.net Similarly, in organocatalyzed reactions involving pyrrolidine derivatives, computational studies have shown that the observed stereoselectivity can be traced back to the relative stabilities of different transition state conformations. researchgate.net

Table 3: Illustrative Energy Barriers for Competing Reaction Pathways This table provides a hypothetical example of using DFT to predict the outcome of a reaction with two possible stereochemical products.

PathwayProductActivation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway AR-isomer18.2Minor Product
Pathway BS-isomer15.9Major Product

Future Directions in the Research of 2 Chloromethyl 1 Methylpyrrolidine

Novel Catalytic Strategies for Derivatization

Future research is anticipated to focus on innovative catalytic methods to derivatize 2-(Chloromethyl)-1-methylpyrrolidine, moving beyond traditional substitution reactions. The development of enantioselective organocatalysis, for instance, offers a powerful strategy for creating chiral molecules. bohrium.com Pyrrolidine-based structures are central to many organocatalysts, and research into new catalysts derived from or acting upon this compound could yield highly selective transformations. nih.gov

One promising area is the use of transition metal catalysis, such as palladium-catalyzed reactions, for the synthesis of complex pyrrolidines. bohrium.com Strategies like iridium-catalyzed reductive generation of azomethine ylides from related amide precursors have shown success in producing highly substituted pyrrolidines through [3+2] dipolar cycloadditions. acs.org Applying similar reductive strategies or developing new catalytic cycles specifically for this compound could enable the construction of intricate molecular architectures with high stereocontrol. acs.org

Furthermore, multicomponent reactions catalyzed by various metals or organocatalysts represent an efficient approach to building molecular complexity from simple precursors. tandfonline.com Designing novel multicomponent reactions where this compound acts as a key building block could lead to the rapid synthesis of diverse compound libraries. For example, copper-aluminum mixed oxide nanocomposites have been used as catalysts for synthesizing 2-alkynyl pyrrolidines through a one-pot reaction involving an amine, an alkyne, and a ketone. tandfonline.com Adapting such catalytic systems to incorporate this compound could open new avenues for derivatization.

Catalytic StrategyPotential Application for this compoundExpected Outcome
Asymmetric OrganocatalysisUse as a precursor for novel chiral pyrrolidine-based catalysts or as a substrate in organocatalytic reactions.Synthesis of enantiomerically pure, complex pyrrolidine (B122466) derivatives. nih.govbohrium.com
Transition Metal Catalysis (e.g., Pd, Ir)Cross-coupling reactions, C-H activation, or reductive cycloadditions.Access to a wide range of highly functionalized and structurally diverse pyrrolidines. acs.org
Multicomponent ReactionsIncorporation as a key reactant in one-pot, multi-component synthetic schemes.Rapid generation of diverse molecular scaffolds with high atom economy. tandfonline.com
Phase-Transfer CatalysisDerivatization under biphasic conditions to synthesize spiro pyrrolidines and other complex structures.Efficient synthesis of complex heterocyclic systems. researchgate.net

Integration with Automated and High-Throughput Synthesis Methodologies

The increasing demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of versatile building blocks like this compound with automated synthesis platforms. nih.gov High-throughput synthesis, which allows for the rapid generation and testing of numerous compounds, is a key area where this molecule could be impactful. researchgate.net

Automated systems, including those based on flow chemistry and robotic platforms, can significantly accelerate the synthesis of compound libraries. nih.govoxfordglobal.com The reactivity of the chloromethyl group in this compound makes it an ideal candidate for automated parallel synthesis, where it can be reacted with a diverse set of nucleophiles to generate a library of derivatives. These automated platforms enable precise control over reaction parameters, leading to improved yields and purity. nih.gov

Moreover, the development of cartridge-based automated synthesizers, which use pre-packaged reagents for common reactions, could be expanded to include reactions involving this compound. This would allow medicinal chemists to rapidly synthesize and purify novel derivatives for biological screening. The data generated from these high-throughput experiments can also be used to train machine learning models to predict reaction outcomes and optimize synthetic routes. youtube.com

Synthesis MethodologyRole of this compoundAdvantages
Automated Parallel SynthesisA versatile building block for creating large libraries of pyrrolidine derivatives.Increased speed, efficiency, and reproducibility in compound library generation. nih.govoxfordglobal.com
Flow ChemistryA reactive substrate for continuous flow processes, enabling rapid optimization and scale-up.Precise control over reaction conditions, improved safety, and ease of scalability. beilstein-journals.org
High-Throughput Screening of ReactionsA scaffold for testing new reaction conditions and catalysts in a high-throughput manner.Accelerated discovery of novel synthetic transformations and optimization of reaction parameters. researchgate.net
AI-Assisted Synthesis PlanningA known starting material in computational platforms for designing synthetic routes to target molecules.More efficient identification of viable and novel synthetic pathways for complex molecules. chemrxiv.org

Exploration of Unconventional Reaction Pathways for Azacyclic Scaffolds

Beyond established synthetic methods, future research will likely delve into unconventional reaction pathways to construct novel azacyclic scaffolds from this compound. Azacycles are prevalent in pharmaceuticals and other functional materials, making the development of new synthetic routes a priority. nih.gov

One area of significant potential is photoredox catalysis, which uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. sigmaaldrich.com The chloromethyl group of this compound could potentially participate in photoredox-mediated reactions, such as radical-based C-C or C-heteroatom bond formations, to generate novel and complex azacyclic structures.

Another avenue is the use of [3+2] cycloaddition reactions, a classic method for constructing five-membered rings. nih.gov While traditionally involving azomethine ylides, new catalytic approaches could enable this compound or its derivatives to act as partners in novel cycloaddition cascades, leading to intricate polycyclic systems. The "clip-cycle" strategy, which involves an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, is an example of a modern approach to synthesizing substituted pyrrolidines that could be adapted. whiterose.ac.uk

Furthermore, exploring reactions that proceed through strained intermediates or involve novel ring-expansion or ring-rearrangement mechanisms could provide access to previously inaccessible azacyclic frameworks. The development of new synthetic strategies for rigid bicyclic scaffolds, which are increasingly important in drug design, could also benefit from the use of functionalized pyrrolidines like this compound as starting materials. researchgate.net

Reaction PathwayPotential ApplicationResulting Scaffold
Photoredox CatalysisGeneration of a radical intermediate from the chloromethyl group for subsequent bond formation.Novel functionalized pyrrolidines and more complex azacyclic systems. sigmaaldrich.com
[3+2] CycloadditionUse as a precursor to a 1,3-dipole or as a dipolarophile in catalytic asymmetric cycloadditions.Highly substituted and stereochemically rich pyrrolidine and spiropyrrolidine cores. acs.orgnih.gov
Aza-Prins CyclizationTandem cyclization and elimination reactions to form larger unsaturated azacycles.Access to tetrahydroazepines and other medium-ring N-heterocycles. researchgate.net
Ring-Closing MetathesisCyclization of alkene-containing derivatives to form bicyclic or macrocyclic pyrrolidine structures.Fused and bridged ring systems containing the pyrrolidine motif. mdpi.com

Q & A

Q. What are the established synthesis routes for 2-(Chloromethyl)-1-methylpyrrolidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or chlorination of pre-functionalized pyrrolidine derivatives. A common approach includes:

  • Step 1: Alkylation of pyrrolidine with a methyl group to form 1-methylpyrrolidine.
  • Step 2: Chloromethylation using reagents like chloromethyl ethers or thionyl chloride under controlled conditions (e.g., -10°C to 0°C) to avoid side reactions.
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or distillation under reduced pressure.

Optimization Strategies:

  • Temperature Control: Lower temperatures reduce unwanted polymerization of chloromethyl intermediates .
  • Catalytic Additives: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity during chloromethylation .
  • Yield Enhancement: Reaction monitoring via TLC or GC-MS ensures timely quenching to prevent decomposition.

Key Data:

ParameterValue/ProcedureSource
Purity≥95% (HPLC)
Reaction Time6–8 hours (room temperature)

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.5–3.7 ppm (chloromethyl group), δ 2.8–3.2 ppm (pyrrolidine ring protons).
    • ¹³C NMR: Resonances at 45–50 ppm (N-CH₃), 55–60 ppm (C-Cl) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 119.59 (M⁺) with fragmentation patterns confirming the chloromethyl group .
  • Infrared Spectroscopy (IR): Stretching vibrations at 750 cm⁻¹ (C-Cl) and 2800–3000 cm⁻¹ (C-H of CH₂Cl) .

Common Pitfalls:

  • Moisture-sensitive samples require dry deuterated solvents (e.g., CDCl₃) to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Hazard Codes and Precautions:

CodeRisk DescriptionPrecautionary Measures
H314Causes severe skin burnsUse nitrile gloves and face shield
H335May cause respiratory irritationOperate in fume hood
H301Toxic if swallowedAvoid ingestion; use lab coat

Storage:

  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
    Emergency Response:
  • Skin contact: Rinse immediately with water for 15 minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound inform structural elucidation challenges?

Methodological Answer: Discrepancies often arise due to:

  • Conformational Flexibility: The pyrrolidine ring adopts different chair/boat conformations, altering chemical shifts. Dynamic NMR (variable-temperature studies) resolves this .
  • Solvent Effects: Polar solvents (e.g., DMSO) induce hydrogen bonding, shifting NH proton signals. Compare data across solvents (CDCl₃ vs. D₂O) .
  • Impurity Peaks: Trace HCl (from synthesis) may appear as δ 1.5–2.0 ppm in ¹H NMR. Purify via neutralization with NaHCO₃ .

Case Study:
A 2024 study resolved ambiguous NOE correlations using 2D-COSY and HSQC, confirming the chloromethyl group’s position .

Q. What computational approaches validate the electronic and steric effects of this compound in reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Geometric Optimization: B3LYP/6-31G(d) basis set predicts bond angles and lengths (e.g., C-Cl bond: 1.79 Å) .
    • Reactivity Analysis: Fukui indices identify nucleophilic sites (chloromethyl carbon: f⁻ = 0.15) .
  • Molecular Dynamics (MD): Simulates solvent interactions; acetonitrile stabilizes transition states in SN2 reactions .

Validation:

  • Compare computed IR spectra with experimental data (RMSE <10 cm⁻¹ confirms accuracy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.